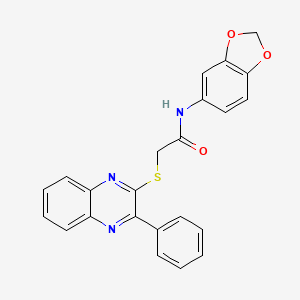
N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide: is a complex organic compound that features a benzodioxole ring, a phenylquinoxaline moiety, and a sulfanylacetamide group
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-benzodioxole, 3-phenylquinoxaline, and acetamide derivatives.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalyst Optimization: Using more efficient catalysts to speed up the reactions.
Solvent Selection: Choosing solvents that enhance the solubility of intermediates and products.
Reaction Conditions: Fine-tuning temperature, pressure, and reaction time to improve efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoxaline ring, potentially leading to dihydroquinoxaline derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Sulfoxides and Sulfones: From oxidation of the sulfanyl group.
Dihydroquinoxalines: From reduction of the quinoxaline ring.
Functionalized Aromatics: From substitution reactions on the benzodioxole and quinoxaline rings.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Fluorescent Probes: Due to its aromatic structure, it can be used in the design of fluorescent probes for biological imaging.
Medicine
Drug Development:
Diagnostic Agents: Its structural features may allow it to be used in diagnostic imaging.
Industry
Polymer Additives: The compound can be incorporated into polymers to enhance their properties.
Sensors: Used in the development of chemical sensors due to its reactive functional groups.
作用机制
The mechanism by which N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide exerts its effects depends on its application:
Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Fluorescent Probes: The compound can interact with specific biomolecules, leading to changes in its fluorescence properties, which can be detected and measured.
相似化合物的比较
Similar Compounds
N-(1,3-benzodioxol-5-yl)-2-(2-phenylquinoxalin-3-yl)sulfanylacetamide: Similar structure but with different positioning of the phenyl group on the quinoxaline ring.
N-(1,3-benzodioxol-5-yl)-2-(3-methylquinoxalin-2-yl)sulfanylacetamide: Contains a methyl group instead of a phenyl group on the quinoxaline ring.
Uniqueness
Structural Complexity: The combination of benzodioxole and phenylquinoxaline moieties linked by a sulfanylacetamide group is unique, providing distinct chemical and physical properties.
Reactivity: The presence of multiple reactive sites allows for diverse chemical modifications, making it versatile for various applications.
This compound’s unique structure and reactivity make it a valuable subject of study in multiple scientific fields, from chemistry and biology to medicine and industry.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3S/c27-21(24-16-10-11-19-20(12-16)29-14-28-19)13-30-23-22(15-6-2-1-3-7-15)25-17-8-4-5-9-18(17)26-23/h1-12H,13-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCKADMIDJEVRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4N=C3C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
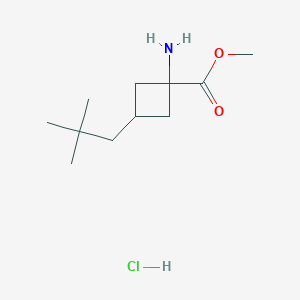
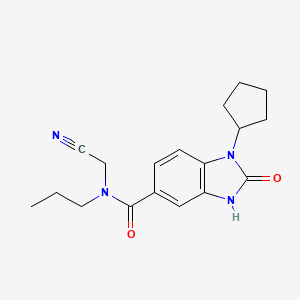
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2764194.png)
![Ethyl 5-(2-methoxyacetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2764196.png)
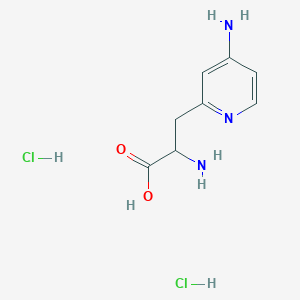
![2,5-Diazabicyclo[4.2.0]octan-3-one](/img/structure/B2764198.png)
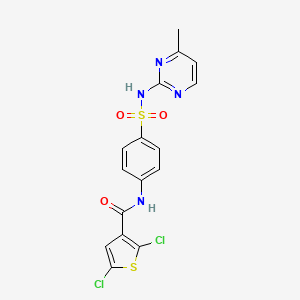
![5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2764200.png)
![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine](/img/structure/B2764202.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2764204.png)

![6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole](/img/structure/B2764206.png)
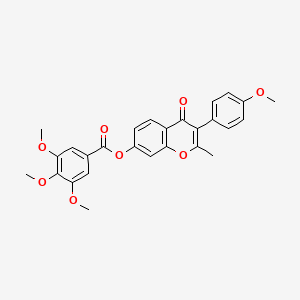
![2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2764211.png)
